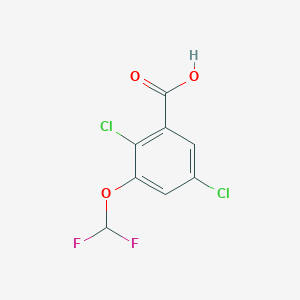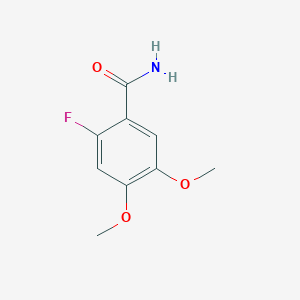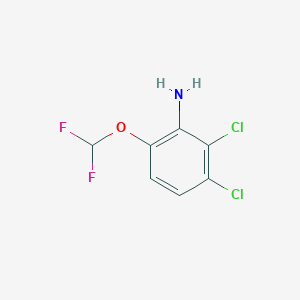
4-Bromo-2,6-dinitro-3-fluorotoluene
概要
説明
4-Bromo-2,6-dinitro-3-fluorotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of bromine, nitro, and fluorine substituents on a toluene ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dinitro-3-fluorotoluene typically involves nitration and halogenation reactions. One common method starts with the nitration of 3-fluorotoluene to introduce nitro groups at the 2 and 6 positions. This is followed by bromination to introduce the bromine atom at the 4 position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the hazardous nature of the reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
4-Bromo-2,6-dinitro-3-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or other nucleophiles can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 4-bromo-2,6-diamino-3-fluorotoluene.
Oxidation: Formation of 4-bromo-2,6-dinitro-3-fluorobenzoic acid.
科学的研究の応用
4-Bromo-2,6-dinitro-3-fluorotoluene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its biological activity.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2,6-dinitro-3-fluorotoluene involves its interaction with molecular targets through its nitro, bromo, and fluoro substituents. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-2-fluorotoluene: Lacks the nitro groups, making it less reactive in certain substitution reactions.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups but lacks halogen substituents, leading to different reactivity and applications.
4-Bromo-2,6-dinitrotoluene: Similar structure but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
4-Bromo-2,6-dinitro-3-fluorotoluene is unique due to the combination of bromine, nitro, and fluorine substituents on the toluene ring. This unique combination imparts specific chemical properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBAUHXXUDSQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















